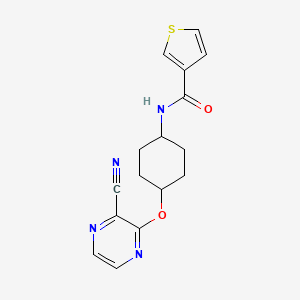![molecular formula C13H20N2O4 B2370444 Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate CAS No. 2361747-83-1](/img/structure/B2370444.png)
Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
The molecular formula of “Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate” is C13H20N2O4.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate” is 268.313.Applications De Recherche Scientifique
Drug Discovery and Therapeutic Applications
The piperidine nucleus, a key component of this compound, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Antioxidant Properties
Compounds with a piperidine moiety, like Piperine, show powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Anticancer Activity
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antidepressant Effects
Piperine, a compound with a piperidine moiety, was found to have antidepressant-like effects when given to mice with chronic mild stress .
Anti-Inflammatory and Analgesic Properties
Piperidine derivatives are known to possess anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions involving inflammation and pain .
Antimicrobial Activity
Piperidine derivatives have been found to exhibit antimicrobial activity, potentially making them useful in the treatment of various bacterial and fungal infections .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents, potentially useful in the treatment of various psychiatric disorders .
Synthon in Sonogashira Cross-Coupling Reactions
The title compound can be a useful synthon in Sonogashira cross-coupling reactions .
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-3-11(16)14-7-6-12(17)15-8-4-5-10(9-15)13(18)19-2/h3,10H,1,4-9H2,2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTMBBTUOQIRKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)
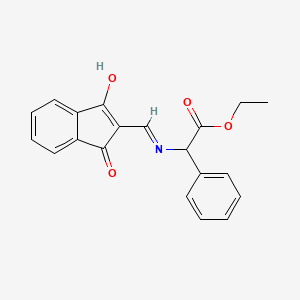
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
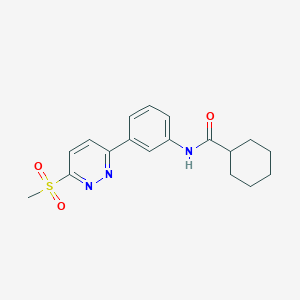
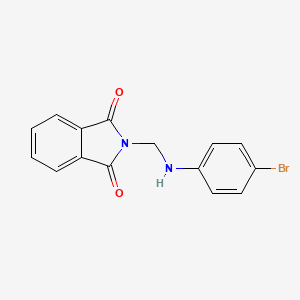
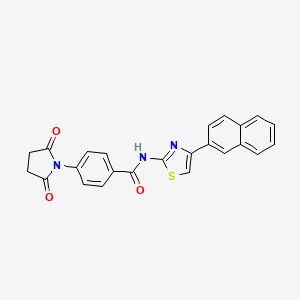
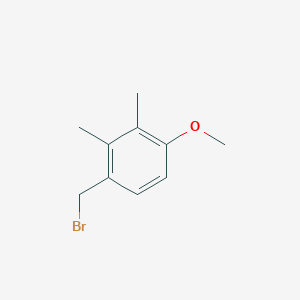
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
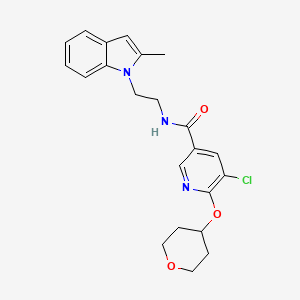
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
